molecular formula C15H16N4 B5252430 1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine

1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine

Cat. No.: B5252430
M. Wt: 252.31 g/mol
InChI Key: VLXMPIKNHLUCCP-UHFFFAOYSA-N
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Description

1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine typically involves the cyclization of 1,2-aromatic diamines with alkyl or aryl carboxylic acids. One method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source. This method accelerates the reaction by orders of magnitude compared to bulk synthesis and does not require additional acids, bases, or catalysts . Another approach involves the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide in the presence of CuCl and TMEDA in DMSO at 120°C for 12 hours .

Industrial Production Methods: Industrial production of benzimidazoles often employs scalable methods such as the use of continuous flow reactors or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cell division . This property makes them effective as anticancer agents.

Comparison with Similar Compounds

Uniqueness: 1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-N-benzyl-2-N-methylbenzimidazole-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-16-15-18-13-9-5-6-10-14(13)19(15)17-11-12-7-3-2-4-8-12/h2-10,17H,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXMPIKNHLUCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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